molecular formula C8H10ClNO B12961608 5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one

5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B12961608
M. Wt: 171.62 g/mol
InChI Key: KUPXROGHECSLCE-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one typically involves the reaction of 2-chloroethylamine with 2-methylpyridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroethyl)-1H-tetrazole
  • 5-(2-Chloroethyl)-1H-imidazole
  • 2-Chloroethanol

Uniqueness

5-(2-Chloroethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(2-chloroethyl)-1-methylpyridin-2-one

InChI

InChI=1S/C8H10ClNO/c1-10-6-7(4-5-9)2-3-8(10)11/h2-3,6H,4-5H2,1H3

InChI Key

KUPXROGHECSLCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CCCl

Origin of Product

United States

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